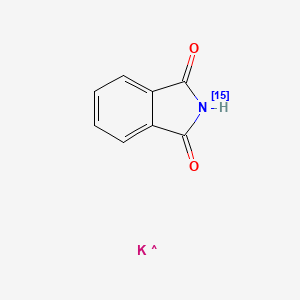Potassium 1,3-dioxoisoindolin-2-ide-15N
CAS No.:
Cat. No.: VC16649078
Molecular Formula: C8H5KNO2
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5KNO2 |
|---|---|
| Molecular Weight | 187.22 g/mol |
| Standard InChI | InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1; |
| Standard InChI Key | BYXYCUABYHCYLY-DLBIPZKSSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)[15NH]C2=O.[K] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC2=O.[K] |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Potassium 1,3-dioxoisoindolin-2-ide-15N features a bicyclic isoindoline core with two ketone groups at the 1- and 3-positions. The nitrogen-15 isotope is incorporated into the imide group, resulting in a structure represented by the SMILES notation . The potassium ion balances the negative charge on the deprotonated nitrogen, enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.215 g/mol |
| Melting Point | >300°C |
| Exact Mass | 185.985 g/mol |
| PSA (Polar Surface Area) | 37.38 Ų |
| LogP (Partition Coefficient) | 0.684 |
These properties are critical for its reactivity and application in synthetic chemistry .
Spectroscopic Identification
The compound’s infrared (IR) spectrum reveals characteristic absorption bands for the carbonyl groups (C=O) at 1700–1750 cm⁻¹ and the aromatic C-H stretching vibrations at 3000–3100 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, provides distinct signals for the labeled nitrogen, facilitating its identification in complex mixtures.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of Potassium 1,3-dioxoisoindolin-2-ide-15N typically involves the reaction of phthalic anhydride-15N with potassium hydroxide under controlled conditions. A documented method by Samejima et al. (1984) involves:
-
Isotopic Labeling: Phthalic anhydride is treated with to form phthalimide-15N.
-
Deprotonation: The imide is deprotonated using potassium hydroxide, yielding the potassium salt .
This method achieves a purity of ~87%, as confirmed by high-performance liquid chromatography (HPLC) .
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization from ethanol. Advanced techniques such as X-ray crystallography and mass spectrometry validate its structural integrity. The isotopic enrichment (98 atom % ) ensures minimal interference from natural abundance nitrogen-14 in tracer studies .
Applications in Research and Industry
Isotopic Tracing in Pharmacokinetics
Deuterium and nitrogen-15 labeling are pivotal in drug development for elucidating metabolic pathways. Potassium 1,3-dioxoisoindolin-2-ide-15N serves as a tracer to monitor drug absorption, distribution, and excretion. For instance, Russak et al. (2019) demonstrated its utility in tracking the metabolic fate of deuterated pharmaceuticals, revealing insights into hepatic clearance mechanisms .
Organic Synthesis and Catalysis
The compound acts as a precursor in Gabriel synthesis, facilitating the preparation of primary amines. Its potassium ion enhances nucleophilicity, enabling efficient alkylation reactions. Recent studies highlight its role in cross-coupling reactions, where it mediates carbon-nitrogen bond formation in palladium-catalyzed systems .
Agricultural Research
In agrochemical studies, Potassium 1,3-dioxoisoindolin-2-ide-15N labels fertilizers to quantify nitrogen uptake in plants. This application aids in optimizing fertilizer efficiency and reducing environmental runoff .
Comparative Analysis with Related Compounds
Isotopic vs. Non-Isotopic Forms
The -labeled derivative exhibits identical chemical behavior to its counterpart but provides a 1 Da mass difference in mass spectrometry, crucial for quantifying nitrogen incorporation in biomolecules .
Future Research Directions
Expanding Isotopic Applications
Future studies could explore dual labeling (e.g., and ) to track multiple atoms simultaneously in metabolic networks. Additionally, its potential in positron emission tomography (PET) imaging warrants investigation, given the rising interest in isotopically labeled probes for diagnostic applications.
Green Chemistry Innovations
Developing solvent-free synthesis methods for Potassium 1,3-dioxoisoindolin-2-ide-15N could align with sustainable chemistry goals. Microwave-assisted reactions and biocatalytic routes may offer energy-efficient alternatives to traditional synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume